molecular formula C14H14N2O3S B5610137 methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate

methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5610137
M. Wt: 290.34 g/mol
InChI Key: XAHUISOMJGQFEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate involves complex reactions, often starting with specific chlorides, ammonium thiocyanate, and esters. These reactions are characterized and verified using techniques like IR, Raman, NMR, and X-ray diffraction methods, providing insight into the structural integrity and confirmation of the synthesized compounds (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through a combination of experimental and theoretical methods, including FT-IR, Laser-Raman spectra, and Ab Initio Hartree Fock (HF) and Density Functional Theory (B3LYP) methods. This analysis helps in understanding the geometric parameters like bond lengths and angles, and the vibrational frequencies of the molecule, which are crucial for determining the molecule's stability and reactivity (İ. Koca et al., 2014).

Chemical Reactions and Properties

This compound and related compounds participate in various chemical reactions, forming different products depending on the reactants and conditions. The study of these reactions provides valuable information on the compound's reactivity and potential applications in synthesis. For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins (S. Bagal et al., 2006).

Safety and Hazards

“Methyl 3-[(2-furylmethyl)amino]propanoate” is classified as Acute Tox. 4 Oral according to GHS07. The hazard statements include H302: Harmful if swallowed. The precautionary statements include P301 + P312 + P330: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth .

properties

IUPAC Name

methyl 3-(furan-2-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-13(17)10-4-2-5-11(8-10)16-14(20)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHUISOMJGQFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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